Fmoc-orn(Z)-OH Fmoc-orn(Z)-OH
Brand Name: Vulcanchem
CAS No.: 138775-07-2
VCID: VC21539037
InChI: InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C28H28N2O6
Molecular Weight: 488,54 g/mole

Fmoc-orn(Z)-OH

CAS No.: 138775-07-2

VCID: VC21539037

Molecular Formula: C28H28N2O6

Molecular Weight: 488,54 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-orn(Z)-OH - 138775-07-2

Description

Fmoc-orn(Z)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid, is a protected derivative of the amino acid L-ornithine. It is widely used in peptide synthesis due to its versatility in incorporating ornithine residues into peptides while protecting the amino groups with fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz or Z) groups, respectively .

Synthesis and Applications

Fmoc-orn(Z)-OH is synthesized by protecting L-ornithine with Fmoc and Cbz groups. This compound is crucial for the synthesis of cyclic peptides and other peptide derivatives, particularly those with potential antifungal properties . It is also used in the preparation of siderophores, which are iron-chelating compounds important in microbial iron acquisition .

Synthesis Steps

  • Starting Material: L-Ornithine is the starting material.

  • Protection: The amino groups are protected with Fmoc and Cbz groups to yield Fmoc-orn(Z)-OH.

  • Peptide Synthesis: This protected ornithine derivative is then incorporated into peptides using standard Fmoc-chemistry protocols.

Research Findings

Recent research has highlighted the importance of protected ornithine derivatives like Fmoc-orn(Z)-OH in the synthesis of complex peptides and siderophores. For instance, the synthesis of marine siderophores such as amphibactin-T and moanachelin ala-B involves similar protected ornithine derivatives, demonstrating the versatility of these compounds in bioactive molecule synthesis .

Stability and Reactivity

Fmoc-orn(Z)-OH is stable under standard peptide synthesis conditions, allowing for efficient incorporation into peptides without significant degradation. Its reactivity is well-suited for solid-phase peptide synthesis, where it can be easily coupled with other amino acids to form complex peptides .

CAS No. 138775-07-2
Product Name Fmoc-orn(Z)-OH
Molecular Formula C28H28N2O6
Molecular Weight 488,54 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Standard InChIKey QRBAKCWBDLHBLR-VWLOTQADSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms FMOC-ORN(Z)-OH;138775-07-2;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoicacid;AmbotzFAA1731;SCHEMBL120774;CTK8B6089;MolPort-003-983-059;QRBAKCWBDLHBLR-VWLOTQADSA-N;Nalpha-Fmoc-Ndelta-Cbz-L-ornithine;ANW-52501;ZINC39952837;AKOS015855884;AKOS015911558;AK-94000;AJ-101334;TC-066865;FT-0643297;V2880;B-7215;I14-37322;N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-benzyloxycarbonyl-L-ornithine
PubChem Compound 14999635
Last Modified Aug 15 2023

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